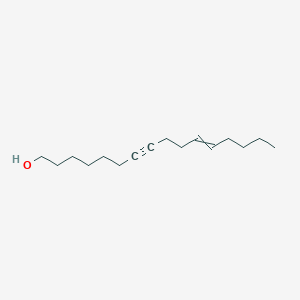![molecular formula C22H34BNO6 B8516248 tert-butyl N-[4-[3-formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butyl]carbamate](/img/structure/B8516248.png)
tert-butyl N-[4-[3-formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[4-[3-formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butyl]carbamate is a complex organic compound that features a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-[3-formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butyl]carbamate typically involves the reaction of a boronic acid derivative with a suitable phenol under controlled conditions. The reaction is often carried out in the presence of a base and a coupling agent to facilitate the formation of the boronic ester linkage .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using similar conditions to those used in laboratory synthesis. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[4-[3-formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
tert-butyl N-[4-[3-formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butyl]carbamate has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules through coupling reactions.
Biology: Potential use in the development of boron-containing drugs.
Medicine: Investigated for its role in drug delivery systems.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of tert-butyl N-[4-[3-formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butyl]carbamate involves its ability to form stable boronic ester linkages. These linkages are crucial in facilitating the formation of carbon-carbon bonds in organic synthesis. The boronic ester group can interact with various molecular targets and pathways, enhancing the compound’s reactivity and versatility .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Another boronic ester used in Suzuki-Miyaura coupling reactions.
Thiophene-2-boronic acid pinacol ester: Used in similar coupling reactions and has comparable reactivity.
Uniqueness
tert-butyl N-[4-[3-formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butyl]carbamate is unique due to its specific structural features, such as the presence of a formyl group and a tert-butyl carbamate group. These features provide additional functionalization options and enhance the compound’s versatility in organic synthesis.
Properties
Molecular Formula |
C22H34BNO6 |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
tert-butyl N-[4-[3-formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butyl]carbamate |
InChI |
InChI=1S/C22H34BNO6/c1-20(2,3)28-19(26)24-13-8-9-14-27-17-12-10-11-16(15-25)18(17)23-29-21(4,5)22(6,7)30-23/h10-12,15H,8-9,13-14H2,1-7H3,(H,24,26) |
InChI Key |
GVTYSPANTUWESC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OCCCCNC(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-Bromo-5-ethoxy-phenyl)-[1,3]dioxolane](/img/structure/B8516185.png)





![(1S,2R)-2-((Tert-butoxycarbonyl)amino)-[1,1'-BI(cyclopropane)]-2-carboxylic acid](/img/structure/B8516217.png)





